molecular formula C21H19N3O4 B2487007 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428349-79-4

2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2487007
CAS RN: 1428349-79-4
M. Wt: 377.4
InChI Key: RUNPHDZGXRYUEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, and the use of specific catalysts to achieve desired structures. For instance, compounds with similar structures have been synthesized through reactions involving various aldehydes and hydrazino derivatives, indicating the possibility of employing similar methods for the target compound (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the arrangement of atoms within a compound. Research on analogous structures has utilized techniques such as FT-IR, NMR, and X-ray diffraction to characterize compounds, which could be applicable for understanding the detailed structure of our target molecule (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives can vary widely depending on their specific functional groups. Studies on similar molecules have explored their antimicrobial, antioxidant, and anti-inflammatory activities, suggesting that the target compound may also possess interesting biological properties (Sharma et al., 2018).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its application in various fields. The crystal structure and solubility of related acetamide derivatives have been studied, providing a framework for predicting the physical characteristics of our compound of interest (Ahmad et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other chemicals, stability under different conditions, and the ability to undergo specific reactions, are essential for the practical use of a compound. Investigations into related compounds have examined their stability, reactivity, and potential as precursors for further chemical transformations (Jian-wei, 2009).

Scientific Research Applications

Biological Effects and Mechanisms

  • Acetamide and Derivatives : Acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, have commercial importance due to their varied biological effects. The biological responses to these chemicals vary, reflecting their material biology and usage. Environmental toxicology data has expanded, highlighting the importance of understanding the biological consequences of exposure to these compounds Kennedy, 2001.

  • Pyridazinone Compounds as Selective Inhibitors : Pyridazinone compounds have shown potential as selective inhibitors in various models, suggesting their applicability in therapeutic treatments for conditions like inflammation and pain associated with arthritis Asif, 2016.

Potential Therapeutic Applications

  • Antioxidant and Advanced Oxidation Processes : The degradation of certain compounds through advanced oxidation processes (AOPs) has been explored, with research focusing on the by-products and biotoxicity of these processes. This highlights the potential for therapeutic applications in environmental health and safety Qutob et al., 2022.

  • Nootropic Drugs and Derivatives : Piracetam and its derivatives have been utilized for their nootropic effects, improving learning, memory, brain metabolism, and cognitive abilities. This underscores the therapeutic possibilities of certain acetamide derivatives in treating CNS disorders Dhama et al., 2021.

  • Role in Clinical Practice : N-acetylcysteine (NAC) has been explored for its antioxidant properties and as a precursor to glutathione, suggesting its utility in clinical practices for conditions like cystic fibrosis, highlighting the therapeutic relevance of acetamide derivatives Guerini et al., 2022.

properties

IUPAC Name

2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPHDZGXRYUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

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